4-Isocyanato-2-(trifluoromethyl)pyridine
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Overview
Description
4-Isocyanato-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3F3N2O and a molecular weight of 188.11 g/mol . It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Isocyanato-2-(trifluoromethyl)pyridine involves several methods. One common approach is the reaction of 4-amino-2-(trifluoromethyl)pyridine with phosgene (COCl2) under controlled conditions . The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Isocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding derivatives.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
4-Isocyanato-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)pyridine involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
4-Isocyanato-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-Isocyanato-2-chloropyridine: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
4-Isocyanato-2-methylpyridine: The presence of a methyl group instead of a trifluoromethyl group results in different chemical properties and uses.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H3F3N2O |
---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-3-5(12-4-13)1-2-11-6/h1-3H |
InChI Key |
ZPIYNILPMOIKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=C=O)C(F)(F)F |
Origin of Product |
United States |
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